1,4-Epoxynaphthalene
Description
1,4-Epoxynaphthalene (IUPAC name: 11-Oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene; CAS: 573-57-9) is a bicyclic epoxide derivative of naphthalene. Its molecular formula is C₁₀H₈O, with an average molecular mass of 144.17 g/mol . The compound features an oxygen bridge (epoxide group) spanning the 1,4-positions of the naphthalene ring system, resulting in a strained tricyclic structure.
Structure
2D Structure
Properties
CAS No. |
236-81-7 |
|---|---|
Molecular Formula |
C10H6O |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H6O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6H |
InChI Key |
ZKPRFGFRFQXTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C2O3 |
Origin of Product |
United States |
Preparation Methods
1,4-Epoxynaphthalene can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with peracids, such as peracetic acid, to form the epoxide ring . Another method involves the Diels-Alder reaction of furan with naphthalene derivatives under high-pressure conditions . Industrial production methods typically involve the use of these synthetic routes, with purification steps including recrystallization and sublimation to obtain high-purity this compound .
Chemical Reactions Analysis
1,4-Epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,4-dione using oxidizing agents such as potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include naphthalene-1,4-dione, 1,4-dihydronaphthalene, and substituted naphthalene derivatives .
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development 1,4-Epoxynaphthalene derivatives serve as key intermediates in synthesizing pharmaceuticals, particularly those targeting neurological disorders . Their unique structures allow for the development of drugs with enhanced efficacy and reduced side effects .
- Organic Synthesis this compound is employed in organic synthesis as a versatile building block . Researchers can modify its structure to create new compounds, facilitating the discovery of novel materials and chemicals . For example, it can be used in cycloaddition reactions to produce complex polycyclic structures .
- Material Science This compound is used in developing advanced materials, including polymers and coatings . Its properties contribute to improved durability and performance in industrial applications .
- Biochemical Research In biochemical studies, it acts as a valuable tool for understanding enzyme mechanisms and metabolic pathways, aiding researchers in drug discovery and development .
Chemical Reactions and Product Formation
1,4-Dihydro-1,4-epoxynaphthalene-6,7-dicarbonitrile can undergo several chemical reactions, leading to the formation of various products:
- Oxidation: Formation of diols
- Reduction: Formation of primary amines
- Substitution: Formation of substituted naphthalene derivatives
Case Studies
- Cycloaddition Reactions: 1,4-dihydronaphthalene 1,4-epoxide reacts with cyclooctatetraene to yield products like 2a,3,3a,4,9,9a,10,10a-octahydro-4,9-epoxy-3,10-ethenocyclobuta[b]anthracene .
- Hydrogenolysis of Epoxy Resins: A nickel-palladium catalyst supported on cerium oxide (Ni1Pd1/CeO2) has been used in the hydrogenolysis of epoxy resins, like those based on bisphenol A (BPA) . This process can efficiently decompose the epoxy resin into phenolic products . For instance, hydrogenolysis of BPA-based epoxy resin cured with 4-methylhexahydrophthalic anhydride (MHHPA) resulted in a 52% yield of BPA .
Data Table
Mechanism of Action
The mechanism of action of 1,4-epoxynaphthalene involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with various molecular targets, including enzymes and nucleic acids, potentially leading to biological effects . The pathways involved in these reactions often include nucleophilic attack on the epoxide ring, resulting in the formation of new chemical bonds .
Comparison with Similar Compounds
Key Properties:
- Synthesis: 1,4-Epoxynaphthalene is synthesized via epoxidation of naphthalene-1,4-dione (1,4-naphthoquinone) using hydrogen peroxide (H₂O₂) .
- Reactivity : The epoxide group undergoes ring-opening reactions under acidic or nucleophilic conditions. For example, in simulated lung fluids (Gamble’s solution), it is converted to 1,2-dihydro-1-naphthol via bioreduction .

- Applications : It serves as a model compound in graphene oxide (GO) biotransformation studies, mimicking the behavior of epoxy-rich domains in GO .
Structural and Functional Analogues
The table below compares this compound with structurally related naphthalene derivatives:
Reactivity and Stability
This compound vs. 1,4-Naphthoquinone
- Reactivity: this compound undergoes ring-opening reactions in biological environments (e.g., lung fluids) to form hydroxylated derivatives like 1,2-dihydro-1-naphthol . 1,4-Naphthoquinone is redox-active and reduces to 1,4-dihydro-1,4-naphthalenediol in the presence of citrate or ascorbate .
- Synthetic Utility: Both compounds are intermediates in synthesizing anti-cancer agents. For example, 1,4-naphthoquinone derivatives exhibit anti-proliferative activity against tumor cells .
This compound vs. 1,4-Dihydroxynaphthalene
- Stability: 1,4-Dihydroxynaphthalene is more stable due to resonance stabilization of its phenolic groups, whereas the epoxide’s strained ring makes it prone to hydrolysis .
Research Findings
- Biotransformation in Lung Fluids: this compound and 1,4-naphthoquinone are reduced to phenolic derivatives in Gamble’s solution (pH 7.4), while carboxylic acid analogues (e.g., benzoic acid) remain inert . This highlights the role of epoxide and quinone groups in nanomaterial degradation pathways .
- Synthetic Pathways: Epoxidation of 1,4-naphthoquinone using H₂O₂ or enzymatic methods yields this compound with high regioselectivity . 1,4-Dihydroxynaphthalene is synthesized via reduction of 1,4-naphthoquinone or direct hydroxylation of naphthalene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

